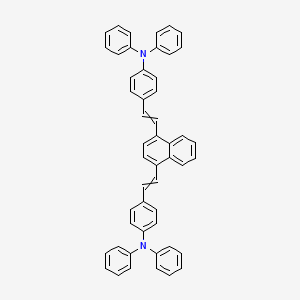

4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)” is complex. The central pyrimidine ring is twisted with respect to the two benzene rings .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)” are not well documented .

Aplicaciones Científicas De Investigación

- Field : Material Science

- Summary : This compound has been used in the study of TiO2 complexes for organic devices .

- Methods : The compound was synthesized via a condensation reaction with p-toluenesulfonic acid as a catalyst . The effects of the end groups and vinylene moieties on the structural, thermal, optical, electrochemical, and photovoltaic properties were investigated .

- Results : The study found that both oxidation and reduction are easier after TiO2 addition and it also changes the HOMO–LUMO levels of imines . Organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated .

- Field : Crystallography

- Summary : A similar compound, 4,4’-[(1E,1’E)-(2-Chloropyrimidine-4,6-diyl)bis(ethene-2,1-diyl)]bis(N,N-diethylaniline), has been used in the study of crystal structures .

- Methods : The crystal structure of the compound was analyzed .

- Results : The central pyrimidine ring is twisted with respect to the two benzene rings, making dihedral angles of 13.56 (19) and 23.1 (2)° . In the crystal, weak C—H…π interactions link the molecules into supramolecular chains propagating along the c-axis direction .

- Field : Photophysics

- Summary : A similar compound has been used in the study of linear photophysical, excited state absorption (ESA), superfluorescence, and two-photon absorption (2PA) properties .

- Methods : The photophysical properties of the compound were investigated .

- Results : The study is still ongoing and results are not yet available .

Application in Organic Devices

Application in Crystal Structure Analysis

Application in Photophysical Studies

- Field : Material Science

- Summary : This compound has been used in the study of TiO2 complexes for organic devices .

- Methods : The compound was synthesized via a condensation reaction with p-toluenesulfonic acid as a catalyst . The effects of the end groups and vinylene moieties on the structural, thermal, optical, electrochemical, and photovoltaic properties were investigated .

- Results : The study found that both oxidation and reduction are easier after TiO2 addition and it also changes the HOMO–LUMO levels of imines . Organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated .

- Field : Photophysics

- Summary : A similar compound has been used in the study of linear photophysical, excited state absorption (ESA), superfluorescence, and two-photon absorption (2PA) properties .

- Methods : The photophysical properties of the compound were investigated .

- Results : The study is still ongoing and results are not yet available .

Application in Organic Devices with TiO2 Complexes

Application in Two-Photon Absorption

- Application in Organic Devices with TiO2 Complexes

- Field : Material Science

- Summary : This compound has been used in the study of TiO2 complexes for organic devices .

- Methods : The compound was synthesized via a condensation reaction with p-toluenesulfonic acid as a catalyst . The effects of the end groups and vinylene (–HC CH–) moieties on the structural, thermal, optical, electrochemical and photovoltaic properties of imines were investigated to check the influence of TiO2 on the imine properties .

- Results : The study found that both oxidation and reduction are easier after TiO2 addition and it also changes the HOMO–LUMO levels of imines . Moreover, changes in the characteristic bands for imines in the region 1500–1700 cm −1 observed as a drastic decrease of intensity or even disappearance of bands in the imine:TiO2 mixture suggest the formation of a complex (C N)–TiO2 . Organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated in the presence and absence of visible light irradiation with an intensity of 93 mW cm −2 . In all imines and complexes with TiO2, the generation of the photocurrent indicates their use as photodiodes and the best result was observed for SAI3:TiO2 complexes .

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H38N2/c1-5-15-43(16-6-1)51(44-17-7-2-8-18-44)47-35-27-39(28-36-47)25-31-41-33-34-42(50-24-14-13-23-49(41)50)32-26-40-29-37-48(38-30-40)52(45-19-9-3-10-20-45)46-21-11-4-12-22-46/h1-38H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRUDIXIMMOTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C5=CC=CC=C45)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694115 | |

| Record name | N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline | |

CAS RN |

952065-58-6 | |

| Record name | N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)

![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)